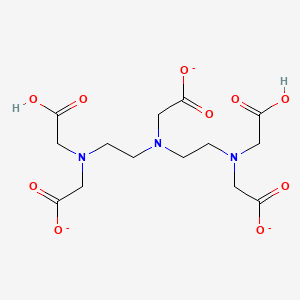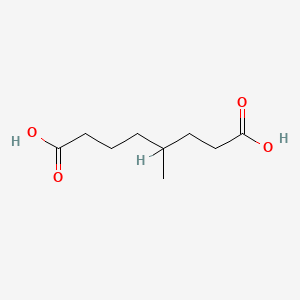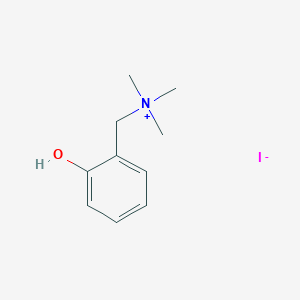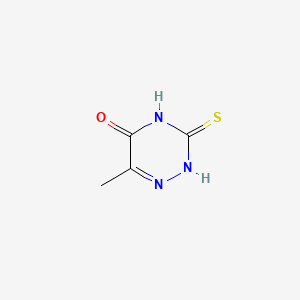
6-Aza-2-thiothymine
Descripción general
Descripción
6-Aza-2-thiothymine (ATT) is a chemical compound derived from thymine, one of the nucleobases found in DNA. ATT has been the subject of various studies due to its unique structural properties, including the replacement of an oxygen atom by a sulfur atom and the substitution of a carbon atom by a nitrogen atom in the thymine molecule. These modifications have significant implications for ATT's chemical behavior, molecular structure, and interaction with other molecules.
Synthesis Analysis
ATT and its derivatives have been synthesized through various chemical pathways. For instance, specific palladium(II) and the first platinum(III) complexes containing ATT have been synthesized, showcasing ATT's ability to act as a ligand in complex metal structures (Ghassemzadeh, Heravi, & Neumüller, 2005). These syntheses provide insights into the versatility of ATT in forming stable compounds with metals, which can be crucial for catalytic and electronic applications.
Molecular Structure Analysis
The molecular structure of ATT has been extensively studied, revealing how its aza and thio substitutions influence its physical and chemical properties. For example, analyses have shown how these substitutions impact ATT's excited-state dynamics and its ability to sensitize molecular oxygen, with significant implications for its photophysical and photochemical behaviors (Kuramochi et al., 2010).
Chemical Reactions and Properties
ATT exhibits a range of chemical behaviors, including its role in the analysis of oxidized phospholipids (OxPLs) using MALDI mass spectrometry. The use of ATT, in combination with specific matrix additives, has shown superior performance for the sensitive analysis of OxPLs, demonstrating ATT's unique reactivity and suitability for analytical applications (Stübiger et al., 2010).
Physical Properties Analysis
The physical properties of ATT, such as its electron configuration and hydrogen-bonding patterns, have been examined through various spectroscopic methods. These studies reveal how ATT's structural modifications influence its electron distribution and interaction with other molecules, contributing to a deeper understanding of its chemical behavior and potential applications (Seliger et al., 2012).
Chemical Properties Analysis
Research into ATT's chemical properties has also included studies on its reactivity towards low-energy electrons, which is crucial for understanding its stability and behavior in various chemical environments. For instance, the interaction of ATT with low-energy electrons has been investigated, providing insights into its fragmentation processes and the formation of stable anions (Pshenichnyuk et al., 2007).
Aplicaciones Científicas De Investigación
1. Protein Detection in Nanomaterials
- Application Summary: 6-Aza-2-thio-thymine protected gold nanoclusters (ATT-AuNCs) have been used as a photoluminescent probe for protein detection . This method leverages the tremendous fluorescence enhancement property of ATT-AuNCs .
- Methods of Application: The study proposes an efficient method for protein detection using ATT-AuNCs. The protein-induced photoluminescence enhancement mechanism illustrates the interaction between ATT-AuNCs and protein .
- Results or Outcomes: This newly established probe enables feasible and sensitive quantification of the concentrations of total protein in real samples, such as human serum, human plasma, milk, and cell extracts. The results of this proposed method are in good agreement with those determined by the classical bicinchoninic acid method (BCA method) .
2. MALDI Analysis of Acidic Glycans
- Application Summary: 6-Aza-2-thiothymine is used in Matrix-Assisted Laser Desorption/Ionization (MALDI) analysis of acidic glycans in negative ion mode .
- Methods of Application: While the exact methods of application are not detailed in the search results, it’s known that 6-Aza-2-thiothymine is used in the MALDI technique, which is a soft ionization technique used in mass spectrometry for the analysis of biomolecules .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the search results .
3. Photoelectrochemical Field
- Application Summary: 6-Aza-2-thio-thymine–gold nanoclusters (ATT–AuNCs) have been identified as an excellent candidate in the photoelectrochemical field .
- Methods of Application: The high performance of the photoelectrochemical (PEC) properties of AuNCs can be achieved with ATT–AuNCs as a photoactive material .
- Results or Outcomes: The ATT–AuNCs yielded a cathodic photocurrent density as high as 88 μA cm−2 with O2 as electron acceptor, which is three orders of magnitude higher than those of other AuNCs in aqueous solutions .
4. Nucleic Acid Chemistry
- Application Summary: 6-Aza-2-thiothymine is of interest in the field of nucleic acid chemistry. It is used in the design of novel oligonucleotides with potential applications in antisense technology and as probes for DNA-protein interactions .
- Methods of Application: Its incorporation into DNA strands helps in studying the physicochemical properties of nucleic acids, including their duplex formation, thermal stability, and response to mutagenic agents .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the search results .
5. Pharmaceutical Intermediates
- Application Summary: 6-Aza-2-thiothymine is used as a pharmaceutical intermediate .
- Methods of Application: The specific methods of application are not detailed in the search results .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the search results .
6. Proteomics Research
- Application Summary: 6-Aza-2-thio-thymine is used in proteomics research .
- Methods of Application: This study puts forward an efficient method for protein detection in virtue of the tremendous fluorescence enhancement property of 6-aza-2-thio-thymine protected gold nanoclusters (ATT-AuNCs) .
- Results or Outcomes: This new-established probe enables feasible and sensitive quantification of the concentrations of total protein in real samples, such as human serum, human plasma, milk, and cell extracts .
Safety And Hazards
Direcciones Futuras
6-Aza-2-thiothymine has shown potential in the photoelectrochemical field . It has been used as a photoactive material in gold nanoclusters, yielding a cathodic photocurrent density as high as 88 μA cm−2 with O2 as an electron acceptor . This work not only reveals the photoelectrochemical performance and mechanism of 6-aza-2-thio-thymine–gold nanoclusters, but also establishes a framework for in-depth design and studying the photoelectrochemical performance of gold nanoclusters .
Propiedades
IUPAC Name |
6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c1-2-3(8)5-4(9)7-6-2/h1H3,(H2,5,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOPQOSBROLOFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210473 | |
| Record name | 2-Thio-6-azathymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aza-2-thiothymine | |
CAS RN |
615-76-9 | |
| Record name | 6-Aza-2-thiothymine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thio-6-azathymine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 615-76-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 615-76-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 615-76-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Thio-6-azathymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-THIO-6-AZATHYMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHH0RIO9KF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[4-[(4-fluorophenyl)methyl]-5-thieno[3,2-b]pyrrolyl]-oxomethyl]-N-(2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B1225989.png)
![(1S,9S,13S)-1,13-diethyl-10-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1225993.png)
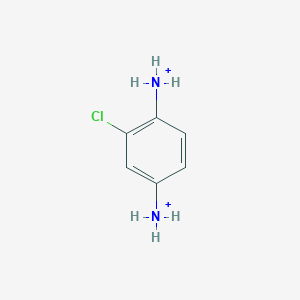
![2-fluoro-N-[(2-methyl-3-indolylidene)amino]aniline](/img/structure/B1225997.png)
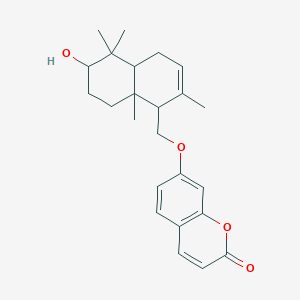
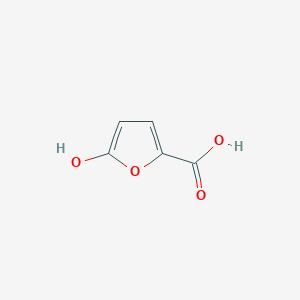
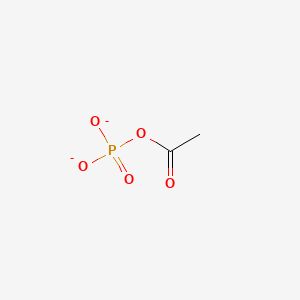
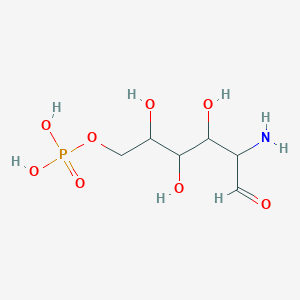
![2-[4-(9H-fluoren-9-yl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B1226004.png)
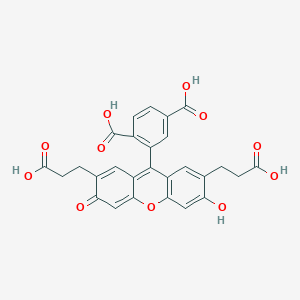
![2-(4-Fluorophenyl)-4-quinolinecarboxylic acid [2-oxo-2-(2-oxolanylmethylamino)ethyl] ester](/img/structure/B1226008.png)
